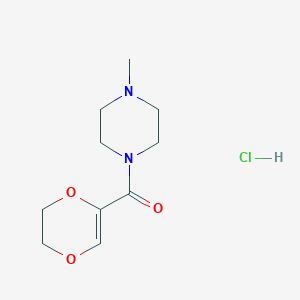
1-(5,6-dihydro-1,4-dioxin-2-ylcarbonyl)-4-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-dihydro-1,4-dioxin-2-ylcarbonyl)-4-methylpiperazine hydrochloride, also known as DMPO, is a chemical compound that has been widely used in scientific research for its ability to scavenge free radicals and reactive oxygen species (ROS). DMPO has been shown to have a significant impact on a variety of biological systems, including the cardiovascular, nervous, and immune systems. In
Scientific Research Applications
1-(5,6-dihydro-1,4-dioxin-2-ylcarbonyl)-4-methylpiperazine hydrochloride has been used in a wide range of scientific research applications, including studies on oxidative stress, inflammation, and aging. This compound has been shown to scavenge free radicals and ROS in vitro and in vivo, making it a useful tool for investigating the role of oxidative stress in various diseases and conditions. This compound has also been used to investigate the effects of ROS on cellular signaling pathways and gene expression.
Mechanism of Action
1-(5,6-dihydro-1,4-dioxin-2-ylcarbonyl)-4-methylpiperazine hydrochloride acts as a scavenger of free radicals and ROS, forming stable adducts with these reactive species. The resulting adducts can be detected and quantified using various analytical techniques, such as electron spin resonance (ESR) spectroscopy. This compound has been shown to scavenge a variety of free radicals and ROS, including superoxide anion, hydroxyl radical, and peroxynitrite.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and cytoprotective properties. This compound has been shown to protect against oxidative stress-induced damage in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been shown to reduce inflammation and improve vascular function in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5,6-dihydro-1,4-dioxin-2-ylcarbonyl)-4-methylpiperazine hydrochloride is its ability to scavenge a wide range of free radicals and ROS, making it a useful tool for investigating the role of oxidative stress in various disease states. However, this compound has some limitations, including its potential to form adducts with other molecules besides free radicals and ROS, which can complicate data interpretation. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for 1-(5,6-dihydro-1,4-dioxin-2-ylcarbonyl)-4-methylpiperazine hydrochloride research, including investigating its potential as a therapeutic agent for various diseases and conditions. This compound has been shown to have cytoprotective properties in a variety of cell types, which could make it a promising candidate for the treatment of neurodegenerative diseases, cardiovascular disease, and other conditions characterized by oxidative stress. Additionally, future research could focus on developing new analogs of this compound with improved scavenging properties and reduced toxicity.
Synthesis Methods
1-(5,6-dihydro-1,4-dioxin-2-ylcarbonyl)-4-methylpiperazine hydrochloride can be synthesized by reacting 4-methylpiperazine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as triethylamine. The reaction yields this compound hydrochloride as a white crystalline solid.
properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-(4-methylpiperazin-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3.ClH/c1-11-2-4-12(5-3-11)10(13)9-8-14-6-7-15-9;/h8H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCUZMPVLYWPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=COCCO2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2,6-dimethoxyphenol](/img/structure/B6021498.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6021512.png)
![N~1~-(4-chlorophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6021516.png)
![[4-(2-ethoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6021542.png)
![2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B6021543.png)
![N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6021553.png)
![2-(4-fluorobenzyl)-4-{5-[(methylthio)methyl]-2-furoyl}morpholine](/img/structure/B6021555.png)
![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6021560.png)
![8-[(3-fluorobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6021567.png)
![1-(4-fluorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6021576.png)
![3-{2-[4-(3-fluorobenzyl)-1-piperazinyl]-2-oxoethyl}-4-(3-methylbutyl)-2-piperazinone](/img/structure/B6021583.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6021585.png)
![1-(2-fluorophenyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6021586.png)
![N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methyl-3-furamide](/img/structure/B6021587.png)